Fmoc-4-Abz-OH

概要

説明

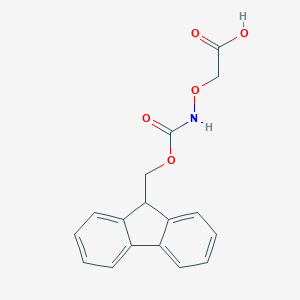

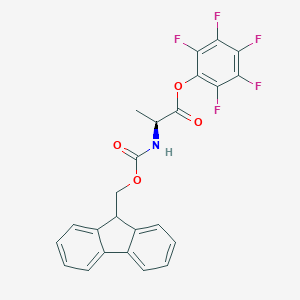

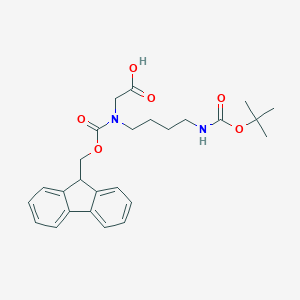

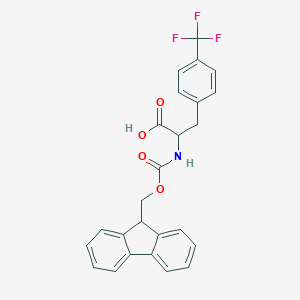

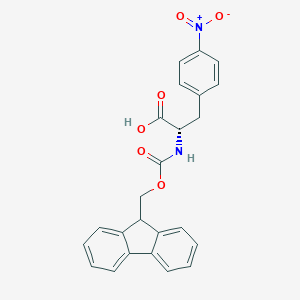

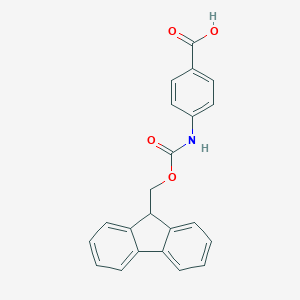

Fmoc-4-Abz-OH is a peptide compound . Its full chemical name is 4- ((((9 H -Fluoren-9-yl)methoxy)carbonyl)amino)benzoic acid . It has a molecular weight of 359.39 .

Molecular Structure Analysis

The molecular formula of this compound is C22H17NO4 . The molecular weight is 359.37 .Physical And Chemical Properties Analysis

This compound is a white powder . It decomposes on heating . The boiling point is predicted to be 544.9±33.0 °C .科学的研究の応用

ペプチド合成

“Fmoc-4-Abz-OH”はペプチド合成で一般的に使用されます . Fmoc基(9-フルオレニルメトキシカルボニル)は、固相ペプチド合成で使用される保護基です。これは、穏やかな塩基性条件下で除去できるため、ペプチドの段階的構築に適しています。

珍しいアミノ酸の合成

“this compound”は、珍しいアミノ酸の合成に使用できます . 珍しいアミノ酸は、タンパク質では通常見られませんが、生化学や医学でさまざまな用途があります。

分子イメージング

“this compound”は、分子イメージングに使用される可能性があります . 分子イメージングは、体の内部で何が起こっているかを分子レベルと細胞レベルで詳細に示す、医療イメージングの一種です。

薬物動態

“this compound”は、薬物動態の研究に使用される可能性があります . 薬物動態は、薬物が体内に吸収、分布、代謝、排泄される仕組みを研究するものです。

抗ウイルス化合物の開発

“this compound”とは直接関係ありませんが、Fmoc保護アミノ酸は抗ウイルス化合物の開発に使用されてきました . たとえば、彼らはワクシニアウイルスの非ヌクレオシドDNA合成阻害剤の同定に使用されてきました。

生物兵器対策の開発

上記と同様に、Fmoc保護アミノ酸は、生物兵器に対する対策の開発に使用される可能性があります . たとえば、彼らは天然痘の原因となるウイルスである痘瘡ウイルスに対する薬物の開発に使用される可能性があります。

Safety and Hazards

作用機序

Target of Action

Fmoc-4-Abz-OH, also known as 4-(Fmoc-amino)benzoic acid , is primarily used in the field of peptide synthesis . Its primary targets are the amino acid residues in peptides that are being synthesized . The role of this compound is to act as a protective group for these residues during the synthesis process .

Mode of Action

The Fmoc (Fluorenylmethyloxycarbonyl) group in this compound serves as a protective group for the amino acid residues during peptide synthesis . This group is removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the selective addition of amino acids in the desired sequence during peptide synthesis .

Biochemical Pathways

The primary biochemical pathway involved with this compound is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group acts as a temporary protective group for the amino terminus of the peptide chain, preventing unwanted side reactions during the addition of amino acids . Once the desired amino acid has been added, the Fmoc group is removed, allowing the next amino acid to be added .

Result of Action

The use of this compound in peptide synthesis results in the successful and selective addition of amino acids to form a peptide of a specific sequence . This is crucial in the production of peptides for use in research and therapeutic applications .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. For instance, the removal of the Fmoc group requires basic conditions . Additionally, the stability of this compound can be affected by storage conditions. It is recommended to be stored at a temperature of 2-8°C .

生化学分析

Biochemical Properties

Fmoc-4-Abz-OH plays a significant role in biochemical reactions, particularly in the process of Fmoc solid-phase peptide synthesis . It acts as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Molecular Mechanism

The molecular mechanism of this compound involves its function as a protecting group for amines during peptide synthesis . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

特性

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c24-21(25)14-9-11-15(12-10-14)23-22(26)27-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20H,13H2,(H,23,26)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGSYYBSAOANSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373226 | |

| Record name | Fmoc-4-Abz-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185116-43-2 | |

| Record name | Fmoc-4-Abz-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。